Antimicrobial agent-8
Description
Antimicrobial agent-8 (compound 15) is a novel broad-spectrum antimicrobial agent developed by MedChemExpress (MCE). It exhibits potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2–8 μg/mL . Beyond its bactericidal effects, it demonstrates anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in RAW 264.7 macrophages. Additionally, it effectively suppresses and eradicates biofilms formed by multidrug-resistant Pseudomonas aeruginosa (MDRPA) .
Key advantages of this compound include:
- Protease resistance: Retains activity in enzymatically hostile environments.
- Salt/serum stability: Maintains efficacy under physiological conditions.
- Synergistic/additive effects: Enhances the potency of clinically used antibiotics like β-lactams and fluoroquinolones .
These characteristics position it as a promising candidate for treating complex infections, particularly those involving drug-resistant pathogens or biofilms.
Properties
Molecular Formula |
C39H54N16 |
|---|---|
Molecular Weight |
747.0 g/mol |
IUPAC Name |
4-N,4-N-bis(2-aminoethyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(2-aminoethyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C39H54N16/c40-16-20-52(21-17-41)36-46-34(44-27-31-12-6-2-7-13-31)48-38(50-36)54-24-25-55(33(29-54)26-30-10-4-1-5-11-30)39-49-35(45-28-32-14-8-3-9-15-32)47-37(51-39)53(22-18-42)23-19-43/h1-15,33H,16-29,40-43H2,(H,44,46,48,50)(H,45,47,49,51) |
InChI Key |
HTIHJDPTHADNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCN)CCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCN)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-8 typically involves a multi-step chemical process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide bond. This reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Antimicrobial Agent-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Agent-8 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for antimicrobial testing.
Biology: Employed in studies of microbial resistance and as a tool for investigating cellular processes.
Medicine: Utilized in the development of new antimicrobial therapies and in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of antimicrobial coatings, textiles, and packaging materials to prevent microbial contamination.
Mechanism of Action
The mechanism by which Antimicrobial Agent-8 exerts its effects involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the lipid bilayer of microbial cell membranes, causing structural damage and increased permeability.
Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism, leading to the disruption of essential biochemical pathways.
DNA Interference: this compound can bind to microbial DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Efficacy and Spectrum of Activity
Antimicrobial agent-8’s broad-spectrum activity distinguishes it from many existing antimicrobials. For example:
- Fluoroquinolones (e.g., ciprofloxacin): Primarily target Gram-negative bacteria (MICs: 0.5–4 μg/mL for E. coli) but show reduced efficacy against Gram-positive species like Staphylococcus aureus (MICs: 1–16 μg/mL) .
- β-Lactams (e.g., penicillin): Effective against Gram-positive bacteria but often inactive against Gram-negative species due to permeability barriers .
In contrast, this compound’s MICs (2–8 μg/mL) apply uniformly to both bacterial categories, suggesting a unique mechanism of action or enhanced membrane penetration .
Resistance and Stability Profiles
- This may reflect its dual activity against biofilms and planktonic cells, reducing adaptive pathways .
- Stability: Unlike tetracyclines, which degrade in serum, or aminoglycosides, which lose efficacy in high-salt environments, this compound retains activity under these conditions .
Synergistic Potential
For instance:
- Combination with imipenem: Reduces biofilm biomass of MDRPA by >50% compared to monotherapy .
- Synergy with ciprofloxacin : Lowers MICs for Klebsiella pneumoniae by 4-fold .
This contrasts with polymyxins, which are often used as last-resort agents but lack synergistic versatility .
Clinical and Industrial Relevance
- Therapeutic scope : While agents like daptomycin (Gram-positive-specific) or aztreonam (Gram-negative-specific) require combination therapy for broad coverage, this compound alone addresses polymicrobial infections .
- Industrial compatibility : Its stability under diverse conditions (e.g., serum, proteases) makes it suitable for topical and systemic formulations, unlike fragile peptides like nisin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
